

ERD-3111: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: ERD-3111

Cat. No.: B12386981

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Introduction

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Estrogen Receptor Alpha (ER α).^{[1][2]} As a bifunctional molecule, **ERD-3111** functions by inducing proximity between ER α and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ER α by the proteasome.^{[1][3]} This mechanism of action makes **ERD-3111** a valuable tool for investigating the therapeutic potential of ER α degradation in ER-positive (ER+) breast cancer models, including those with mutations conferring resistance to standard endocrine therapies.^{[1][3]}

This document provides detailed application notes on the solubility and storage of **ERD-3111**, along with comprehensive protocols for its preparation for both in vitro and in vivo experiments.

Data Presentation: Solubility and Storage

Proper handling and storage of **ERD-3111** are critical for maintaining its stability and ensuring experimental reproducibility. The following tables summarize the key quantitative data for the solubility and recommended storage conditions.

Table 1: **ERD-3111** Solubility

Solvent	Concentration	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL (116.97 mM)	Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4]

Table 2: **ERD-3111** Storage Conditions

Form	Storage Temperature	Duration	Special Conditions
Powder	-20°C	3 years	
In Solvent (e.g., DMSO)	-80°C	1 year[5]	Protect from light, store under nitrogen. [4] Aliquot to avoid repeated freeze-thaw cycles.[4]
-20°C	1 month[4][6]	Protect from light, store under nitrogen. [4] Aliquot to avoid repeated freeze-thaw cycles.[4]	

Experimental Protocols

Protocol 1: Preparation of **ERD-3111** for In Vitro Experiments (e.g., Cell Culture)

This protocol describes the preparation of a concentrated stock solution of **ERD-3111** in DMSO and its subsequent dilution to working concentrations for treating cells in culture.

Materials:

- **ERD-3111** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Ultrasonic bath
- Sterile cell culture medium
- Vortex mixer

Procedure:

1. Preparation of a 10 mM Stock Solution: a. Equilibrate the **ERD-3111** vial to room temperature before opening. b. Weigh the desired amount of **ERD-3111** powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, use 0.855 mg of **ERD-3111** (Molecular Weight: 854.89 g/mol). c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Tightly cap the tube and vortex thoroughly. e. Sonicate the solution in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.^[4] f. Visually inspect the solution to confirm that no particulates are present.
2. Preparation of Working Solutions: a. Perform serial dilutions of the 10 mM stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment. b. For example, to prepare a 10 μ M working solution, dilute the 10 mM stock 1:1000 in culture medium. c. It is recommended to prepare fresh working solutions for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
3. Storage of Stock Solution: a. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. b. Store the aliquots at -80°C for up to one year.^[5]

Protocol 2: Preparation of **ERD-3111** for In Vivo Oral Administration

This protocol provides a method for formulating **ERD-3111** for oral gavage in animal models, such as mice. This formulation is designed to create a clear, homogenous solution suitable for

administration.

Materials:

- **ERD-3111** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile Saline or Phosphate-Buffered Saline (PBS)
- Sterile tubes for mixing
- Vortex mixer

Procedure:

1. Vehicle Preparation: a. Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS.^[5] b. For example, to prepare 10 mL of vehicle, mix:

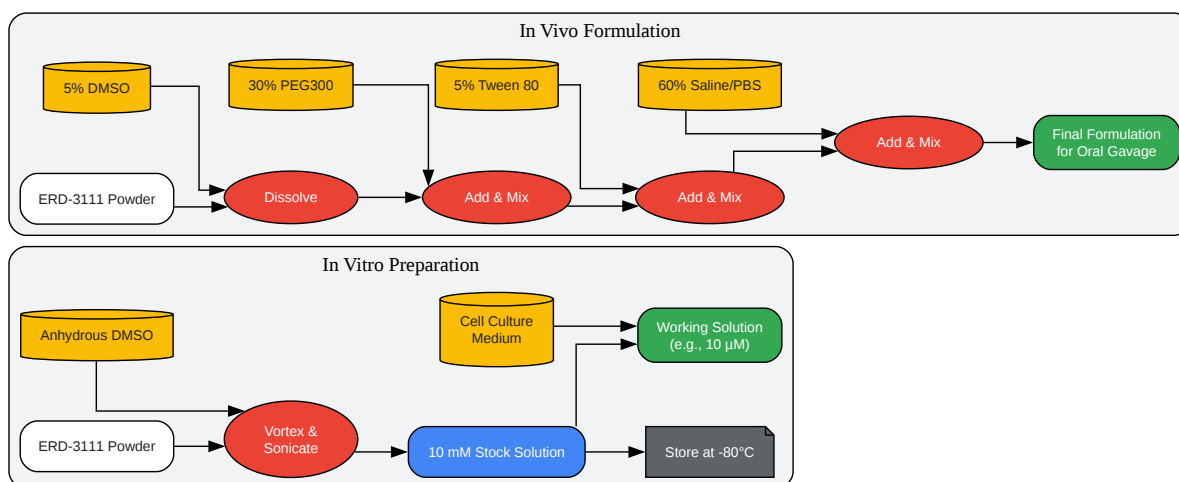
- 0.5 mL DMSO
- 3.0 mL PEG300
- 0.5 mL Tween 80
- 6.0 mL Sterile Saline/PBS

2. Formulation of **ERD-3111**: a. Determine the required concentration of **ERD-3111** based on the desired dosage (e.g., mg/kg) and the dosing volume for the animals. b. First, dissolve the required amount of **ERD-3111** powder in the DMSO portion of the vehicle. For example, if your final desired concentration is 2 mg/mL in a 1 mL final volume, dissolve 2 mg of **ERD-3111** in 50 μ L of DMSO.^[5] c. Add the PEG300 (300 μ L in this example) to the DMSO/**ERD-3111** mixture and vortex until the solution is clear.^[5] d. Add the Tween 80 (50 μ L in this example) and vortex until well mixed and the solution is clear.^[5] e. Finally, add the sterile saline or PBS (600 μ L in this example) and vortex thoroughly to obtain the final formulation.^[5]

3. Administration and Storage: a. The formulation should be prepared fresh on the day of administration. b. If temporary storage is necessary, keep the solution at 4°C and protected from light for a short period.

Mandatory Visualizations

ERD-3111 Preparation Workflow



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Caption: Workflow for preparing **ERD-3111** solutions for in vitro and in vivo studies.

ERD-3111 Signaling Pathway: ERα Degradation

Caption: **ERD-3111** mediates ERα degradation via the ubiquitin-proteasome system.

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